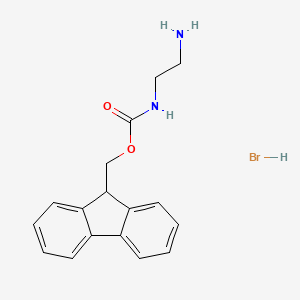
Bromhydrate de N-Fmoc-éthylènediamine
Vue d'ensemble
Description
N-Fmoc-ethylenediamine hydrobromide, also known as 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide or N-Fmoc-1,2-diaminoethane hydrobromide, is a biochemical used for proteomics research . It has a molecular formula of C17H18N2O2•HBr and a molecular weight of 363.25 .
Molecular Structure Analysis
The molecular structure of N-Fmoc-ethylenediamine hydrobromide consists of a fluorenylmethyl group attached to an ethylenediamine group via a carbamate linkage . The compound also includes a hydrobromide ion, which is common in many biochemicals to improve solubility .Physical And Chemical Properties Analysis
N-Fmoc-ethylenediamine hydrobromide is a solid at room temperature . It has a molecular weight of 363.25 and a molecular formula of C17H18N2O2•HBr . It should be stored at -20°C .Mécanisme D'action
- The primary target of N-Fmoc-ethylenediamine hydrobromide is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been widely reported in the literature .
Target of Action
Mode of Action
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
N-Fmoc-EDA-HBr has a number of advantages when used in lab experiments. It is relatively stable at room temperature, making it easy to store and handle. It is also a versatile reagent, capable of reacting with a wide range of compounds. Furthermore, it is water-soluble, making it easy to work with in aqueous solutions. However, it is important to note that N-Fmoc-EDA-HBr is a powerful reagent and should be handled with care.
Orientations Futures
N-Fmoc-EDA-HBr has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. In the future, it could be used to develop new drugs and other bioactive molecules. It could also be used to study the structure and function of proteins and enzymes, as well as to study enzyme kinetics. Additionally, it could be used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Applications De Recherche Scientifique
Synthèse peptidique
Bromhydrate de N-Fmoc-éthylènediamine: est largement utilisé comme bloc de construction protégé dans la synthèse peptidique. Le groupe Fmoc (9-fluorénylméthoxycarbonyle) protège la fonctionnalité amine pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former des peptides . Ce composé est particulièrement utile dans la synthèse peptidique en phase solide (SPPS), où il peut être fixé à une résine puis utilisé pour allonger la chaîne peptidique de manière contrôlée.
Réactif de réticulation
En raison de sa nature bifonctionnelle, le This compound sert de réactif de réticulation. Il peut être utilisé pour relier deux molécules qui contiennent des groupes carboxyles libres, formant une liaison amide stable. Cette application est cruciale dans la création de structures moléculaires complexes en science des matériaux et en chimie de la bioconjugaison .
Hydrogels antibactériens
La recherche a montré que les hydrogels à base d'acides aminés, qui peuvent être formés en utilisant des composés comme le This compound, présentent une activité antibactérienne à large spectre. Ces hydrogels peuvent être utilisés dans des applications biomédicales, telles que les pansements pour plaies et les revêtements pour dispositifs médicaux, afin de prévenir les infections bactériennes .
Safety and Hazards
N-Fmoc-ethylenediamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with appropriate personal protective equipment, and exposure should be avoided .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZVRGZNSCCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583805 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-55-4 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
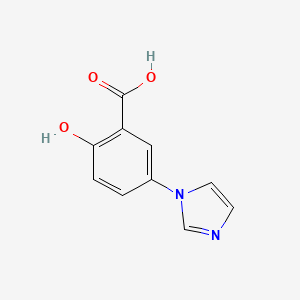
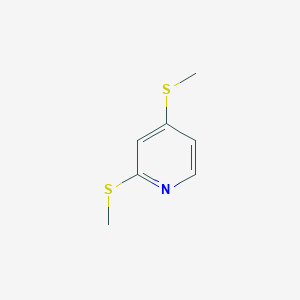
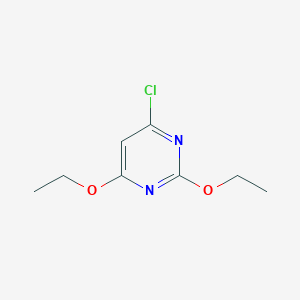
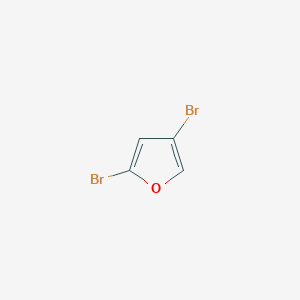
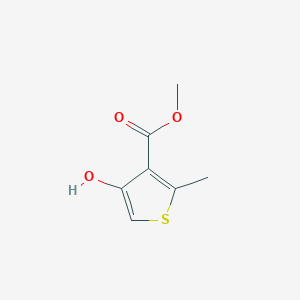
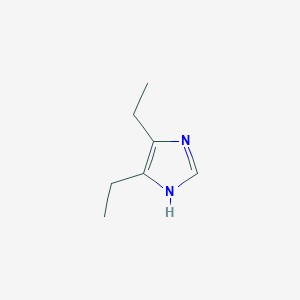
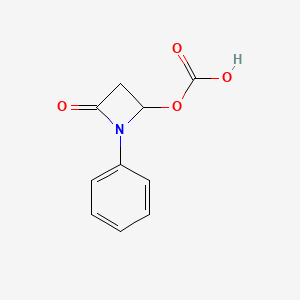

![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)


![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)

